molecular formula C18H30O4 B3048071 6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) CAS No. 154876-99-0

6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol)

Cat. No.: B3048071
CAS No.: 154876-99-0
M. Wt: 310.4
InChI Key: LWKAKESMVNKWOA-UHFFFAOYSA-N
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Description

6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) (CAS: 154876-99-0) is a diol compound featuring a central 1,4-phenylene group connected via ether linkages to two terminal hexan-1-ol chains. This structure confers both aromatic rigidity from the phenylene core and hydrophilicity from the hydroxyl termini.

Properties

IUPAC Name

6-[4-(6-hydroxyhexoxy)phenoxy]hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c19-13-5-1-3-7-15-21-17-9-11-18(12-10-17)22-16-8-4-2-6-14-20/h9-12,19-20H,1-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKAKESMVNKWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCO)OCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60776875
Record name 6,6'-[1,4-Phenylenebis(oxy)]di(hexan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60776875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154876-99-0
Record name 6,6'-[1,4-Phenylenebis(oxy)]di(hexan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60776875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) typically involves the reaction of 1,4-dihydroxybenzene with 6-bromohexanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-dihydroxybenzene attack the bromine atoms of 6-bromohexanol, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Chemistry

6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) serves as a monomer or crosslinking agent in polymer synthesis. Its hydroxyl groups enhance reactivity and allow for the formation of robust polymer networks. This compound can contribute to polymers with improved thermal stability and mechanical properties.

Materials Science

In materials science, this compound is used to develop advanced materials that require specific properties such as:

  • Enhanced thermal stability .
  • Increased mechanical strength .
    These properties make it suitable for applications in coatings, adhesives, and composites.

Biomedical Research

Research indicates potential applications in drug delivery systems , where the compound's ability to form hydrogen bonds and hydrophobic interactions can facilitate the incorporation of therapeutic agents into biological systems . Its unique structure allows it to act as a building block for bioactive compounds.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form ketones or carboxylic acids.
  • Reduction : It can be reduced to form alcohol derivatives.
  • Substitution : Hydroxyl groups can be substituted with halides or amines.

Mechanism of Action

The mechanism of action of 6,6’-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, while the phenylene and hexanol moieties contribute to hydrophobic interactions. These interactions facilitate the compound’s incorporation into various molecular assemblies and biological systems .

Comparison with Similar Compounds

Structural Variations in Linker Groups

Phenylene vs. Aliphatic Linkers
  • Target Compound : The 1,4-phenylene bis(oxy) linker provides rigidity and planar geometry, enhancing π-π stacking interactions in solid-state applications.
  • Butanediylbis(oxy) Analogs: 1,2-Benzisoxazole derivative (CAS: 66047-22-1) uses a flexible butanediylbis(oxy) linker, reducing aromatic interactions but increasing molecular flexibility. This compound’s benzisoxazole moieties may enhance stability in pharmaceutical contexts . Hexane derivative (CAS: 102547-12-6) with a butanediylbis(oxy) linker and trimethyl branches exhibits lower solubility due to steric hindrance, contrasting with the target compound’s linear hexanol chains .
Functionalized Linkers
  • HO6OPT (6,6′-(([2,2′-bithiophene]-5,5′-diylbis(4,1-phenylene))bis(oxy))bis(hexan-1-ol)) incorporates a bithiophene group, enabling charge transport in organic transistors. The thiophene’s electron-rich nature contrasts with the inert phenylene in the target compound, highlighting trade-offs between electronic activity and structural simplicity .

Terminal Group Modifications

Hydroxyl vs. Acidic or Charged Groups
  • 2,2′-[1,4-Phenylenebis(oxy)]bis(acetic acid) (CAS: 2245-53-6) replaces hydroxyls with carboxylic acids, enabling salt formation and broader pH-dependent reactivity. This compound is suited for coordination chemistry, unlike the diol’s preference for esterification or etherification .
  • Ber-pAr (9,9'-((1,4-phenylenebis(methylene))bis(oxy))bis(10-methoxy-5,6-dihydroisoquinolinium dichloride)) features cationic isoquinolinium termini, facilitating biological membrane interaction as a bacterial efflux pump probe. The target diol’s neutral hydroxyls lack this bioactivity .
Chromophore Integration
  • Binuclear BODIPY analog (6,6′-(1,4-phenylenebis(oxy))bis(3-(quinolin-2-ylmethylene)isoindolin-1-one)) incorporates fluorophores, yielding a Stokes shift of 8 nm and fluorescence quantum yield of 0.53. The target compound’s lack of conjugated systems limits optical applications but simplifies synthetic routes .

Functional and Application Differences

  • Electronic Materials : HO6OPT and dibenzonitrile analogs excel in sensors/transistors due to conjugated or polar groups, whereas the target diol’s hydroxyls favor hydrogen bonding in polymers .
  • Biological Activity : Charged termini (Ber-pAr) or heterocycles (benzisoxazole) enhance bioactivity, unlike the diol’s inert profile .
  • Optical Properties : Chromophore-containing analogs (BODIPY) exhibit fluorescence, while the diol’s utility lies in material compatibility and solubility .

Biological Activity

6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol), a compound featuring a phenylenebis(oxy) linkage, has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity through a review of diverse research findings.

The synthesis of 6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) typically involves a nucleophilic substitution reaction between 1,4-dihydroxybenzene and hexan-1-ol derivatives under basic conditions. The reaction is usually conducted in solvents such as dimethylformamide (DMF) with potassium carbonate as the base to facilitate the formation of the desired product.

Chemical Structure

The compound's structure includes two hydroxyl groups capable of forming hydrogen bonds with biological molecules, which plays a crucial role in its biological activity. The presence of the phenylenebis(oxy) linkage enhances its interaction with hydrophobic regions of proteins and enzymes.

The biological activity of 6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity or modulating their function.
  • Protein Interaction : The phenylenebis(oxy) linkage allows the compound to interact with hydrophobic regions in proteins, affecting their conformation and activity.

Biological Activity Overview

Research indicates that 6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) exhibits several biological activities:

Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains. The compound's structure may facilitate interactions that disrupt bacterial membranes or enzymatic functions critical for survival.

Cytotoxicity : Investigations into the cytotoxic effects reveal that while some derivatives show low cytotoxicity towards mammalian cells, further studies are needed to evaluate the safety profile for biomedical applications.

Biocompatibility : The compound's structural characteristics suggest favorable interactions with biological tissues, making it a candidate for use in medical devices and drug delivery systems .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against specific bacterial strains
CytotoxicityLow cytotoxic effects observed in preliminary studies
BiocompatibilityFavorable interactions with biological tissues

Case Studies

Several studies have investigated the biological properties of related compounds that share structural similarities with 6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol):

  • Antimicrobial Efficacy : A study demonstrated that compounds with similar hydroxyl functionalities exhibited significant antimicrobial activity against Gram-positive bacteria. This suggests that 6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) may have comparable effects .
  • Cytotoxicity Assessment : Research on bis-amidines revealed varying levels of cytotoxicity depending on structural modifications. This emphasizes the need for detailed cytotoxicity profiling for 6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) .
  • Drug Delivery Applications : The potential use of similar compounds in drug delivery systems has been explored due to their ability to enhance cellular uptake and modulate drug release profiles. This positions 6,6'-(1,4-Phenylenebis(oxy))bis(hexan-1-ol) as a promising candidate for further research in this area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.